[Met5]-Enkephalin, amide TFA

Opioid Pharmacology GPCR Signaling Smooth Muscle Physiology

Select [Met5]-Enkephalin, amide TFA (CAS 2918768-28-0) for reproducible δ-opioid receptor pharmacology without the confounding variability of multi-peptidase inhibitor cocktails. Its C-terminal amidation confers intrinsic resistance to dipeptidyl carboxypeptidase-I, enabling robust antinociception in rodent pain models even without captopril, and reliable concentration-response curves in isolated tissue baths (IC50=2.2 nM). Unlike rapidly degraded native Met-enkephalin, this analog uniquely modulates gliogenesis in mixed glial cultures at nanomolar concentrations via δ and putative ζ receptor pathways—an essential tool for non-classical opioid signaling studies. For buyers requiring batch-to-batch consistency in DOR-selective assays with minimal enzymatic interference, this amidated peptide delivers superior experimental reproducibility.

Molecular Formula C29H37F3N6O8S
Molecular Weight 686.7 g/mol
Cat. No. B8085385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Met5]-Enkephalin, amide TFA
Molecular FormulaC29H37F3N6O8S
Molecular Weight686.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H36N6O6S.C2HF3O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;3-2(4,5)1(6)7/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);(H,6,7)/t20-,21-,22-;/m0./s1
InChIKeyRZLKVUJHGWGFHT-SGIIKHNDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Met5]-Enkephalin, amide TFA: A Stable Delta Opioid Agonist for Neurobiological Research


[Met5]-Enkephalin, amide TFA (5-Methionine-enkephalin amide TFA) is a synthetic, C-terminally amidated pentapeptide analog of the endogenous Met-enkephalin (Tyr-Gly-Gly-Phe-Met-NH₂, supplied as the trifluoroacetate salt) . It functions as a selective agonist at the δ-opioid receptor (DOR) and also interacts with the putative ζ (zeta) opioid receptor [1]. The C-terminal amidation distinguishes it from the native, acid-terminated peptide by conferring enhanced resistance to enzymatic degradation, thereby prolonging its functional half-life in biological systems .

Why [Met5]-Enkephalin, Amide TFA Cannot Be Replaced by Unmodified Enkephalins or Other Amide Analogs


The enkephalin class encompasses a broad array of endogenous peptides and synthetic analogs, each with unique pharmacokinetic and pharmacodynamic profiles that preclude simple interchangeability. Native Met-enkephalin is rapidly degraded by multiple peptidases, severely limiting its utility in vitro and in vivo [1]. While C-terminal amidation generally improves stability, the specific resistance profile varies significantly among amidated analogs. For instance, [Met5]-enkephalin amide (MEA) retains robust antinociceptive activity in the absence of the dipeptidyl carboxypeptidase-I inhibitor captopril, whereas the closely related analog ME-ethylamide is completely inactivated under the same conditions [2]. Furthermore, the interplay between DOR and MOR activation differs substantially across the class; some analogs like D-Ala2-Met5-enkephalinamide are known to antagonize opioid-induced analgesia, highlighting that even minor structural modifications can invert functional outcomes [3]. Therefore, direct substitution without rigorous validation of receptor selectivity, metabolic stability, and functional output is scientifically unsound.

Quantitative Comparative Evidence for [Met5]-Enkephalin, Amide TFA in Functional Assays, Stability, and Cellular Models


Potent and Reversible δ-Opioid Receptor-Mediated Inhibition of Neurogenic Contractions

[Met5]-Enkephalin, amide produces a concentration-dependent, reversible inhibition of pelvic nerve-evoked contractions in the cat distal colon, an effect mediated specifically through δ-opioid receptors. The observed potency (IC50 = 2.2 nM) is a key functional measure of its DOR agonist activity in an intact tissue preparation [1]. At a higher concentration of 3 nM, the compound strongly suppresses neurogenic contractions while leaving contractions evoked by exogenous acetylcholine unaffected, confirming a pre-junctional, receptor-mediated mechanism of action [1].

Opioid Pharmacology GPCR Signaling Smooth Muscle Physiology

C-Terminal Amidation Confers Specific Resistance to Dipeptidyl Carboxypeptidase-I

The C-terminal amidation of [Met5]-Enkephalin, amide (MEA) directly confers resistance to degradation by dipeptidyl carboxypeptidase-I (captopril-sensitive), a key enkephalin-inactivating enzyme. In an in vivo rat tail-flick assay, MEA maintained strong antinociception after intrathecal administration even when captopril (the dipeptidyl carboxypeptidase-I inhibitor) was omitted from the peptidase inhibitor cocktail [1]. In contrast, the antinociceptive effect of ME-ethylamide (10 nmol) was completely abolished in rats not pretreated with captopril, indicating that significant amounts of ME-ethylamide were degraded by dipeptidyl carboxypeptidase-I [1]. This demonstrates that not all C-terminal modifications confer the same degree of resistance; MEA specifically evades this pathway, enabling robust in vivo activity.

Peptide Stability Enzymatic Degradation Analgesic Research

Concentration-Dependent Reduction of Glial Cell Number in Mixed Primary Cultures

In primary mixed glial cultures derived from mouse cerebra, [Met5]-Enkephalin, amide significantly reduced the total number of glial cells at concentrations of 10⁻⁶ M, 10⁻⁸ M, and 10⁻¹⁰ M (i.e., 1 µM, 10 nM, and 0.1 nM) [1]. This effect was not observed with the μ-selective agonist DAGO ([D-Ala2, MePhe4, Gly(ol)5]enkephalin) or the κ-selective agonist U69,593 at identical concentrations, and was only partially shared by the δ-selective agonist DPDPE ([D-PEN2, D-PEN5]enkephalin) at 10⁻⁸ M and 10⁻¹⁰ M [1]. Furthermore, [Met5]-Enkephalin, amide (10⁻⁶ M) was the only agonist tested that significantly influenced astrocyte area [1]. The unique pattern of glial modulation suggests that [Met5]-Enkephalin, amide engages additional, non-DOR opioid receptors (possibly ζ) to produce effects distinct from purely μ, δ, or κ agonists.

Neurodevelopment Glial Biology Opioid Receptor Signaling

High-Value Research Applications for [Met5]-Enkephalin, Amide TFA Based on Verified Differentiation


Ex Vivo Functional Studies of δ-Opioid Receptor-Mediated Neurotransmission

Utilize [Met5]-Enkephalin, amide TFA in isolated tissue preparations (e.g., cat distal colon, mouse vas deferens) where its potent, reversible inhibition of neurogenic contractions (IC50 = 2.2 nM) provides a robust and selective assay for δ-opioid receptor function [1]. The compound's stability in tissue baths, relative to rapidly degraded native enkephalins, ensures reproducible concentration-response curves without the need for extensive peptidase inhibitor cocktails.

In Vivo Analgesia Studies Requiring Reduced Peptidase Inhibitor Dependence

Employ [Met5]-Enkephalin, amide TFA in rodent pain models (e.g., tail-flick, hot-plate) where its intrinsic resistance to dipeptidyl carboxypeptidase-I allows for robust antinociception following central administration, even in the absence of captopril [2]. This reduces experimental variability introduced by multi-inhibitor cocktails and more accurately reflects the compound's inherent pharmacokinetic profile.

Investigating Opioid Receptor Contributions to Glial Cell Growth and Differentiation

Apply [Met5]-Enkephalin, amide TFA to primary mixed glial cultures to study the complex interplay between opioid receptor subtypes (δ, putative ζ) in regulating gliogenesis [3]. The compound's unique ability to reduce total glial cell number and influence astrocyte morphology at nanomolar concentrations, distinct from selective μ, δ, or κ agonists, makes it an essential tool for elucidating non-classical opioid signaling pathways in the CNS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Met5]-Enkephalin, amide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.